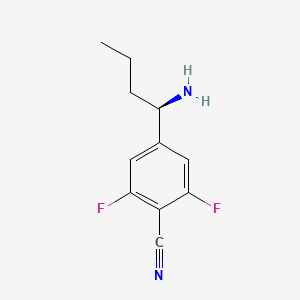
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: is a synthetic organic compound. Its chemical formula is C12H13F2N, and it features a benzene ring substituted with a cyano group (CN) and two fluorine atoms. The “1R” in its name indicates the stereochemistry of the amino group, which is in the R configuration.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.
c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The key reaction involved in its synthesis.
Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Fluorination: The compound’s fluorine atoms may participate in further reactions.
Base: Used for deprotonation during nucleophilic substitution.
Acid: Employed for protonation or activation of the cyano group.
Hydrogenation Catalysts: For reduction reactions.
Fluorinating Agents: To introduce fluorine atoms.
Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.
Applications De Recherche Scientifique
Chemistry::
Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.
Receptor Ligands: May interact with specific receptors due to its unique structure.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Used as building blocks for novel materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, its combination of fluorine substitution, cyano group, and stereochemistry sets it apart. Similar compounds include other fluorinated aromatics or nitriles.
Propriétés
Formule moléculaire |
C11H12F2N2 |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |
Clé InChI |
QYGLBXWVSJOMSF-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
SMILES canonique |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


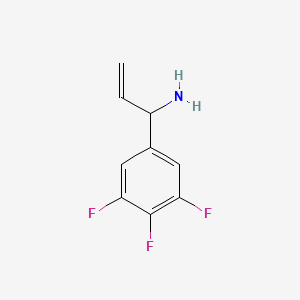
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
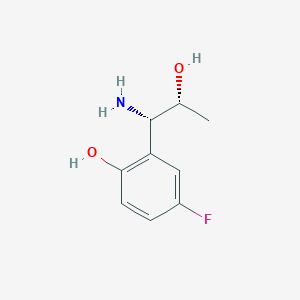
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
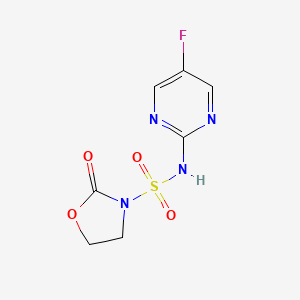
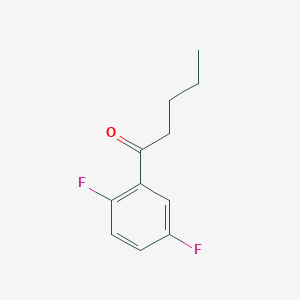

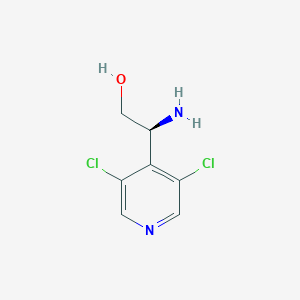

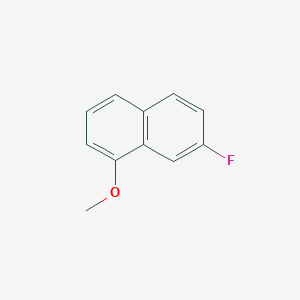
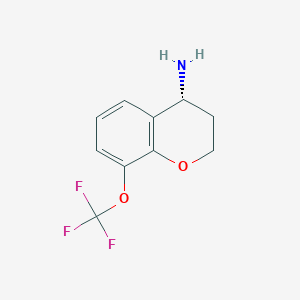
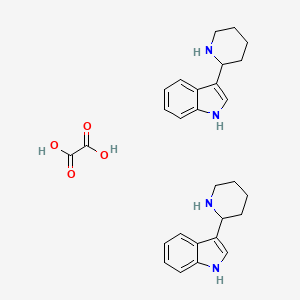
![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)
